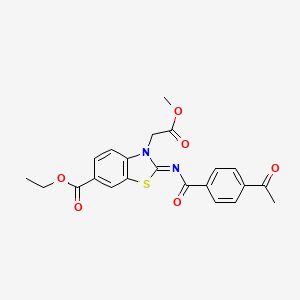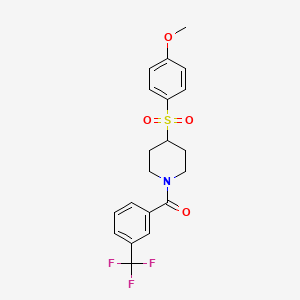
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20F3NO4S and its molecular weight is 427.44. The purity is usually 95%.
The exact mass of the compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
One area of research related to the functional groups present in the mentioned compound involves nucleophilic aromatic substitution reactions. For instance, Pietra and Vitali (1972) discussed reactions involving piperidine and nitro-group substitutions in benzene, demonstrating the mechanisms of addition-elimination with rapid expulsion of the nitro-group. This study provides insights into the reactivity of aromatic compounds with sulfonate and piperidine groups, which are relevant to understanding the chemical behavior of the compound (Pietra & Vitali, 1972).
Synthesis and Impurities in Pharmaceutical Compounds
Another relevant area is the synthesis of pharmaceuticals and the study of their impurities. Saini et al. (2019) reviewed novel synthesis methods for omeprazole, a proton pump inhibitor, focusing on pharmaceutical impurities. This research underscores the importance of understanding the synthesis and potential impurities of complex organic compounds, which may include sulfonamide and piperidine structures similar to the compound (Saini et al., 2019).
Antibody-Based Methods for Analysis
The use of antibodies in analytical chemistry for detecting specific compounds, including those with complex structures like sulfonamides or piperidines, has been reviewed by Fránek and Hruška (2018). This approach is vital for environmental and food analysis, demonstrating the broad applicability of antibody-based methods in detecting and studying compounds with structures related to the compound (Fránek & Hruška, 2018).
Cytochrome P450 Isoforms and Drug Metabolism
Research on the inhibition of Cytochrome P450 isoforms in human liver microsomes by chemical inhibitors, including sulfonamide structures, is crucial for understanding drug metabolism and potential drug-drug interactions. Khojasteh et al. (2011) provide a comprehensive review of the selectivity and potency of chemical inhibitors, highlighting the role of structural features in influencing metabolic pathways (Khojasteh et al., 2011).
Ligands for Receptor Binding
The design and evaluation of ligands for D2-like receptors, as discussed by Sikazwe et al. (2009), involve the exploration of arylcycloalkylamines and their structural components. This research is relevant for understanding how specific functional groups, such as those present in the compound of interest, contribute to receptor binding and selectivity (Sikazwe et al., 2009).
properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4S/c1-28-16-5-7-17(8-6-16)29(26,27)18-9-11-24(12-10-18)19(25)14-3-2-4-15(13-14)20(21,22)23/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJOOPUZNMMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)
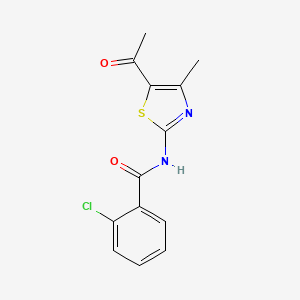
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)

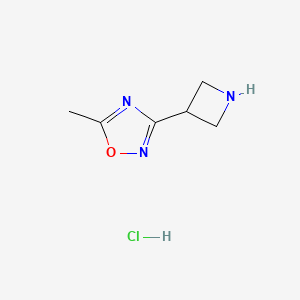

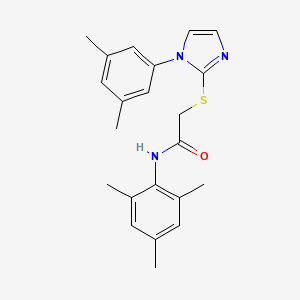
![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)


![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2800982.png)
